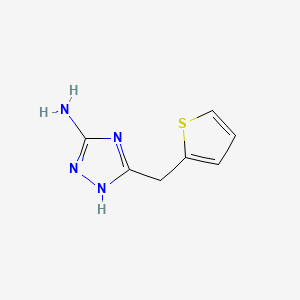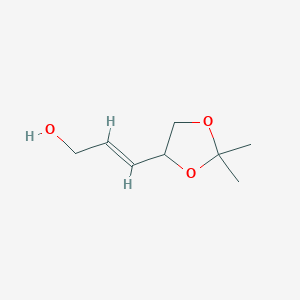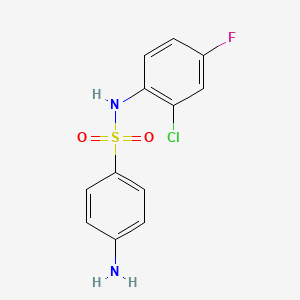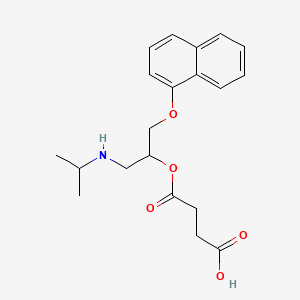
1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- is a heterocyclic compound that features a triazole ring with an amino group at the 3-position and a 2-thenyl substituent at the 5-position
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aminoguanidine hydrochloride with succinic anhydride followed by cyclization can yield the desired triazole compound . Another approach involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted triazoles and other heterocyclic compounds .
Scientific Research Applications
1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the study of enzyme inhibition and protein interactions.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including the development of new drugs for treating infections and cancer.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- can be compared with other similar compounds, such as:
3-Amino-1H-1,2,4-triazole: This compound lacks the 2-thenyl substituent and has different biological activities and applications.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has a carbohydrazide group at the 3-position and is used in the synthesis of energetic materials.
1H-1,2,4-Triazole-3-thiol: This compound has a thiol group at the 3-position and is used in coordination chemistry and materials science.
The uniqueness of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
69226-80-8 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H8N4S/c8-7-9-6(10-11-7)4-5-2-1-3-12-5/h1-3H,4H2,(H3,8,9,10,11) |
InChI Key |
QCQOEECZTCFAEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=NC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)

![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)


![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B12109743.png)

![1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene](/img/structure/B12109757.png)

![2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B12109782.png)

